An In-depth Technical Guide to 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document consolidates information on its structural analogs to propose a robust synthetic pathway, predict its fundamental physicochemical and spectroscopic properties, and discuss its potential reactivity and applications. The core of this guide is a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, a cornerstone methodology for the preparation of pyrazole-4-carbaldehydes. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising chemical entity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" five-membered heterocyclic ring system containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of therapeutic agents and functional materials. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring, coupled with the diverse functionalities that can be introduced at its various positions, makes it a highly attractive scaffold for drug discovery and development. The title compound, 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, incorporates a 5-methylfuryl substituent at the 3-position and a reactive carbaldehyde group at the 4-position, offering a unique combination of electronic properties and synthetic handles for further molecular exploration.
Proposed Synthesis: A Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] It is the most logical and established route for the synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes from the corresponding hydrazone precursors.[2][3][4]
Causality of the Synthetic Strategy
The proposed synthesis begins with the readily available 1-(5-methyl-2-furyl)ethan-1-one. This starting material is first condensed with hydrazine hydrate to form the corresponding hydrazone. This intermediate possesses the necessary structural elements for the subsequent cyclization and formylation steps. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. The reaction proceeds through a cyclization of the hydrazone, followed by formylation at the 4-position of the newly formed pyrazole ring. This two-step, one-pot procedure is efficient and has been successfully applied to a wide variety of substrates to generate pyrazole-4-carbaldehydes.[5][3][6]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(5-methyl-2-furyl)ethan-1-one hydrazone
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To a solution of 1-(5-methyl-2-furyl)ethan-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
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Add a catalytic amount of glacial acetic acid (2-3 drops).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude hydrazone can be used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
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In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
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Cool the flask to 0-5 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with constant stirring, maintaining the temperature below 10 °C.
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Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve the crude 1-(5-methyl-2-furyl)ethan-1-one hydrazone from Step 1 in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of experimental data for the title compound, the following properties are predicted based on the analysis of its constituent functional groups and data from structurally similar molecules.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈N₂O₂ | Based on chemical structure. |
| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Similar pyrazole-4-carbaldehydes are crystalline solids.[7][8][9] |
| Melting Point | 150-180 °C | Expected to be a solid with a relatively high melting point due to the planar heterocyclic structure and potential for hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The presence of the polar pyrazole and aldehyde groups suggests some solubility in polar solvents. |
| pKa | The N-H proton of the pyrazole ring is weakly acidic. The pyrazole ring nitrogen atoms are weakly basic. | The pyrazole ring can be deprotonated under strong basic conditions. |
Spectroscopic Characterization (Expected)
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¹H NMR:
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Pyrazole N-H: A broad singlet in the region of δ 12.0-14.0 ppm.
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Aldehyde C-H: A singlet around δ 9.8-10.2 ppm.
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Pyrazole C-H: A singlet at approximately δ 8.0-8.5 ppm.
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Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm).
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Methyl Protons: A singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR:
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Aldehyde Carbonyl: A signal in the range of δ 185-195 ppm.
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Pyrazole and Furan Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
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Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
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-
IR (Infrared Spectroscopy):
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N-H Stretch: A broad band around 3200-3400 cm⁻¹.
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C=O Stretch (Aldehyde): A strong absorption band at approximately 1670-1690 cm⁻¹.
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C=N and C=C Stretches: Multiple bands in the region of 1400-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at m/z = 176.
-
Reactivity and Potential Transformations
The chemical reactivity of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is dictated by the interplay of its three key functional components: the pyrazole ring, the furan ring, and the aldehyde group.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile synthetic handle for a multitude of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
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Reduction: Can be reduced to the primary alcohol.
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Condensation Reactions: Can undergo condensation with various nucleophiles such as amines, hydrazines, and active methylene compounds to form imines, hydrazones, and Knoevenagel condensation products, respectively. These reactions are fundamental for the synthesis of more complex, biologically active molecules.[6]
Reactivity of the Pyrazole and Furan Rings
Both the pyrazole and furan rings are electron-rich aromatic systems and are susceptible to electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The pyrazole ring can also undergo N-alkylation or N-acylation at the N1 position.
Reactivity Workflow Diagram
Caption: Potential reaction pathways for 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde.
Potential Applications in Drug Discovery and Materials Science
Given the established biological activities of pyrazole derivatives, 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde represents a promising starting point for the development of novel therapeutic agents. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the generation of a library of derivatives for biological screening. Areas of potential therapeutic interest include:
-
Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory activity.[7]
-
Antimicrobial Agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[5]
-
Anticancer Agents: Certain pyrazole derivatives have shown promising results as anticancer agents.
In the realm of materials science, the planar, conjugated structure of this molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis, characterization, and potential utilization of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde. By leveraging established synthetic methodologies, particularly the Vilsmeier-Haack reaction, and by drawing parallels with structurally related compounds, this document offers valuable insights for researchers. The versatile reactivity of this molecule, stemming from its aldehyde functionality and dual heterocyclic nature, positions it as a valuable building block for the creation of novel compounds with potential applications in both medicine and materials science.
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